3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-methyl-2-benzoxazolinone hydriodide
Description
The compound 3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-methyl-2-benzoxazolinone hydriodide is a structurally complex molecule featuring a benzoxazolinone core substituted with a 6-methyl group and an ethyl-linked benzoyl moiety. The benzoyl group is further functionalized with a 2-imidazolin-2-ylamino substituent, and the hydriodide salt enhances its solubility and stability.
Properties
CAS No. |
100037-06-7 |
|---|---|
Molecular Formula |
C20H21IN4O3 |
Molecular Weight |
492.3 g/mol |
IUPAC Name |
3-[3-[4-(4,5-dihydro-1H-imidazol-1-ium-2-ylamino)phenyl]-3-oxopropyl]-6-methyl-1,3-benzoxazol-2-one;iodide |
InChI |
InChI=1S/C20H20N4O3.HI/c1-13-2-7-16-18(12-13)27-20(26)24(16)11-8-17(25)14-3-5-15(6-4-14)23-19-21-9-10-22-19;/h2-7,12H,8-11H2,1H3,(H2,21,22,23);1H |
InChI Key |
QOXXFQDCNVISMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)O2)CCC(=O)C3=CC=C(C=C3)NC4=NCC[NH2+]4.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Methyl-2-benzoxazolinone Core
The benzoxazolinone nucleus can be synthesized by cyclization of o-aminophenol derivatives with appropriate acylating agents. The 6-methyl substitution is introduced via starting materials such as 6-methyl-2-aminophenol or by selective methylation of the benzoxazolinone ring.
Preparation of p-(2-Imidazolin-2-ylamino)benzoyl Moiety
The imidazolin-2-ylamino group attached to the para position of the benzoyl ring is typically prepared by:
- Starting from p-aminobenzoic acid derivatives.
- Conversion of the amino group to the imidazoline ring via cyclization with appropriate precursors like ethylenediamine or amidines.
- Formation of the benzoyl linkage through acylation reactions.
Coupling of Side Chain to Benzoxazolinone Core
The key step involves linking the 2-(p-(2-imidazolin-2-ylamino)benzoyl)ethyl side chain to the 6-methyl-2-benzoxazolinone core. This is commonly achieved by:
- Activation of the benzoyl carboxyl group to an acid chloride using reagents such as thionyl chloride.
- Nucleophilic substitution with the benzoxazolinone derivative bearing an ethyl linker.
- Control of reaction temperature (typically 20–30°C) and solvent choice (e.g., toluene, tetrahydrofuran) to optimize yield.
Formation of the Hydriodide Salt
The final compound is isolated as the hydriodide salt to enhance stability and solubility. This involves:
- Treatment of the free base compound with hydroiodic acid under controlled temperature conditions.
- Precipitation and purification of the hydriodide salt by recrystallization from suitable solvents such as ethanol or ethyl acetate.
Detailed Preparation Method (Example Protocol)
Based on analogous processes reported in patent literature and research articles for related benzimidazole and benzoxazolinone derivatives, the following stepwise method can be adapted:
| Step | Reagents and Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | 6-Methyl-2-aminophenol + acylating agent | Cyclization to form 6-methyl-2-benzoxazolinone | Typical yields 70-85% |
| 2 | p-Aminobenzoic acid derivative + amidine/ethylenediamine | Formation of p-(2-imidazolin-2-ylamino)benzoyl intermediate | Use of Lewis acid catalysts improves selectivity |
| 3 | Benzoyl intermediate + thionyl chloride | Conversion to acid chloride | Reaction at 0-5°C to avoid decomposition |
| 4 | Acid chloride + 6-methyl-2-benzoxazolinone ethyl derivative | Coupling reaction in toluene or tetrahydrofuran | Stirring at 20-30°C for 3-6 hours |
| 5 | Coupled product + hydroiodic acid | Formation of hydriodide salt | Precipitation and recrystallization |
Analytical and Purification Techniques
- Purity Assessment: High-performance liquid chromatography (HPLC) is employed to monitor purity at each stage, with target purities above 95% for intermediates and final compounds.
- Structural Confirmation: Infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H-NMR), and elemental analysis confirm the structure.
- Catalytic Reduction: For intermediates with nitro groups, catalytic hydrogenation using palladium on carbon (Pd-C) or alternative reducing agents such as iron powder with acetic acid or hydrochloric acid is preferred to avoid catalyst poisoning.
- Purification: Crystallization from non-polar solvents such as ether or ester solvents enhances purity and yield.
Research Findings and Optimization Notes
- Use of iron powder with acetic acid as a reducing agent avoids issues related to catalytic hydrogenation catalyst poisoning, improving yield and purity of amine intermediates.
- Selection of Lewis acids such as calcium chloride or aluminum chloride can facilitate amidine formation and cyclization steps.
- Temperature control during acid chloride formation and coupling steps is critical to minimize side reactions.
- The hydriodide salt form improves compound stability and facilitates handling during downstream applications.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents | Conditions | Purpose | Outcome |
|---|---|---|---|---|
| Benzoxazolinone synthesis | 6-Methyl-2-aminophenol, acylating agent | Cyclization, reflux | Core ring formation | 6-Methyl-2-benzoxazolinone |
| Imidazoline ring formation | p-Aminobenzoic acid, amidine, Lewis acid | Room temp to mild heating | Imidazoline ring introduction | p-(2-Imidazolin-2-ylamino)benzoyl intermediate |
| Acid chloride formation | Thionyl chloride | 0-5°C, inert atmosphere | Activation of carboxyl group | Acid chloride intermediate |
| Coupling reaction | Acid chloride + benzoxazolinone derivative | 20-30°C, toluene/THF | Side chain attachment | Coupled intermediate |
| Salt formation | Hydroiodic acid | Controlled temp, precipitation | Hydriodide salt formation | Final compound |
Chemical Reactions Analysis
3-[3-[4-(4,5-dihydro-1H-imidazol-1-ium-2-ylamino)phenyl]-3-oxopropyl]-6-methyl-1,3-benzoxazol-2-one iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[3-[4-(4,5-dihydro-1H-imidazol-1-ium-2-ylamino)phenyl]-3-oxopropyl]-6-methyl-1,3-benzoxazol-2-one iodide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[3-[4-(4,5-dihydro-1H-imidazol-1-ium-2-ylamino)phenyl]-3-oxopropyl]-6-methyl-1,3-benzoxazol-2-one iodide involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related analogs from the provided evidence:
Key Observations:
Structural Complexity: The target compound shares a benzoyl-ethyl linkage with I-6230 but differs in its heterocyclic substituents (imidazolinylamino vs. pyridazinyl). This substitution may influence receptor-binding affinity or metabolic stability .
Hydriodide Salts: Compared to i-chloro-2-aminopyridine hydriodide, the target compound’s hydriodide likely improves aqueous solubility, though its exact melting point and stability remain uncharacterized .
Agrochemical Potential: Analogous to Tolpyralate, the benzoyl moiety in the target compound could confer herbicidal activity, though specific data on efficacy or mode of action are lacking .
Synthetic Routes : The synthesis of compound 5 in involves acetylation in acetic acid, suggesting that similar methods (e.g., nucleophilic substitution or cyclization) might apply to the target compound .
Research Findings and Limitations
- Activity Data: No direct pharmacological or agrochemical data exist for the target compound. Its imidazoline group is associated with α₂-adrenergic receptor modulation in related molecules, but this remains speculative .
- Stability : Hydriodide salts (e.g., in ) are prone to decomposition under heat, implying that the target compound may require controlled storage conditions .
- Structural Analogs: Compounds like I-6230 and Tolpyralate highlight the importance of substituent choice in tuning bioactivity, suggesting that the target’s imidazolinylamino group could enhance selectivity compared to pyridazinyl or sulfonyl groups .
Q & A
Q. What are the key synthetic challenges in preparing 3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-methyl-2-benzoxazolinone hydriodide, and how can they be addressed methodologically?
The synthesis involves multi-step reactions with sensitive intermediates, such as imidazoline ring formation and benzoxazolinone coupling. Critical challenges include controlling regioselectivity during imidazoline cyclization and preventing hydrolysis of the hydriodide salt. A fractional factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) can optimize yield and purity . Purification via column chromatography with gradient elution (e.g., chloroform/methanol) is recommended to isolate the target compound from byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- 1H/13C NMR : Focus on imidazoline NH protons (δ 8.5–9.5 ppm) and benzoxazolinone carbonyl signals (δ 165–170 ppm). Splitting patterns confirm substituent positions .
- HRMS : Validate molecular weight (e.g., m/z 467.12 [M+H]+) and isotopic distribution to distinguish hydriodide counterion contributions .
- FTIR : Key bands include C=O (1680–1700 cm⁻¹) and N-H stretching (3200–3400 cm⁻¹) .
Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?
Use accelerated stability testing:
- pH stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column and UV detection (λ = 254 nm) .
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) and differential scanning calorimetry (DSC) for phase transitions .
Advanced Research Questions
Q. What computational strategies are recommended to model the compound’s reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reaction outcomes (e.g., regioselective alkylation) .
- Molecular Dynamics (MD) : Simulate binding to α2-adrenergic receptors (common imidazoline targets) using software like GROMACS. Focus on hydrogen bonding between the imidazoline NH and receptor Asp113 .
Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?
- Meta-analysis : Normalize data using standardized assay conditions (e.g., cell line: HEK-293 vs. CHO; incubation time: 24h vs. 48h). Apply ANOVA to identify statistically significant variables .
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., methyl group at position 6) with potency. Use 3D-QSAR models to map steric/electronic requirements .
Q. What advanced separation techniques improve purity for in vivo studies?
- High-Performance Countercurrent Chromatography (HPCCC) : Utilize a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water) to separate isomers without column degradation .
- Chiral HPLC : Resolve enantiomers (if present) using a Chiralpak AD-H column and isocratic elution (n-hexane:isopropanol = 90:10) .
Q. How can researchers integrate machine learning to optimize reaction conditions for scaled synthesis?
- Data Curation : Compile historical reaction data (yield, solvent, catalyst) into a structured database.
- Neural Networks : Train models (e.g., Random Forest) to predict optimal parameters (e.g., 70°C, DMF solvent, 5 mol% Pd/C) and validate via small-scale experiments .
Methodological Guidance for Data Contradictions
Q. When NMR spectra show unexpected splitting patterns, how should researchers troubleshoot?
- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., hindered rotation of the benzoyl group) by acquiring spectra at 25°C and 60°C .
- 2D-COSY/NOESY : Identify through-space couplings to confirm intramolecular hydrogen bonding or steric constraints .
Q. What statistical approaches are critical for validating biological assay reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
